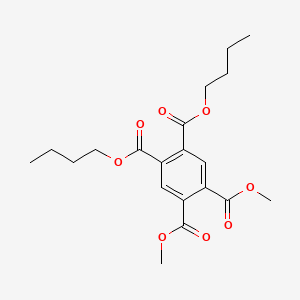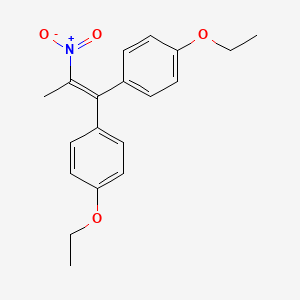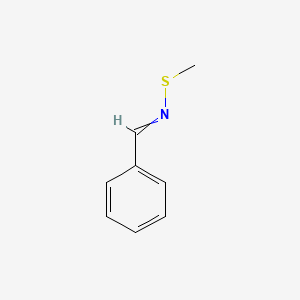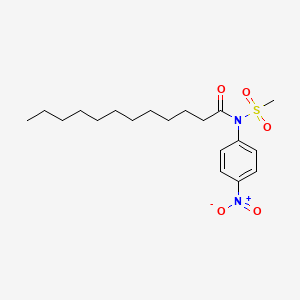
N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide: is an organic compound characterized by the presence of a methanesulfonyl group, a nitrophenyl group, and a dodecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide typically involves the following steps:
Nitration of Phenyl Group: The starting material, 4-nitroaniline, undergoes nitration to introduce the nitro group at the para position.
Formation of Methanesulfonyl Chloride: Methanesulfonyl chloride is prepared by reacting methanesulfonic acid with thionyl chloride.
Amidation Reaction: The final step involves the reaction of 4-nitroaniline with methanesulfonyl chloride and dodecanoic acid to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide and nitroaromatic groups.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for enzymes that interact with sulfonamide or nitroaromatic groups.
Industry: this compound can be used in the production of specialty chemicals, including surfactants and polymers, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with enzyme active sites, while the nitrophenyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
N-(Methanesulfonyl)-N-phenylacetamide: Similar structure but with an acetamide chain instead of a dodecanamide chain.
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide: Similar structure but with a shorter acetamide chain.
N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide: Similar structure but with a hexanamide chain.
Uniqueness: N-(Methanesulfonyl)-N-(4-nitrophenyl)dodecanamide is unique due to its longer dodecanamide chain, which imparts distinct amphiphilic properties. This makes it more suitable for applications requiring surfactant-like behavior, such as in the formulation of emulsions and dispersions.
Propriétés
Numéro CAS |
61068-44-8 |
|---|---|
Formule moléculaire |
C19H30N2O5S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-methylsulfonyl-N-(4-nitrophenyl)dodecanamide |
InChI |
InChI=1S/C19H30N2O5S/c1-3-4-5-6-7-8-9-10-11-12-19(22)20(27(2,25)26)17-13-15-18(16-14-17)21(23)24/h13-16H,3-12H2,1-2H3 |
Clé InChI |
CULKMZGZRJAMHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



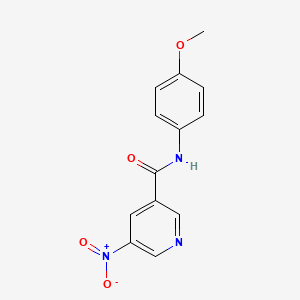
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594301.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

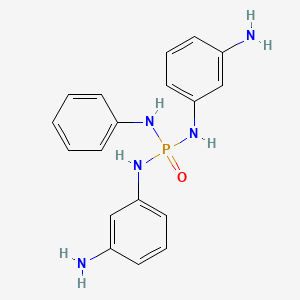

silane](/img/structure/B14594329.png)
